molecular formula C13H24N2O4 B1375339 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate CAS No. 1187321-32-9

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate

Cat. No. B1375339
CAS RN: 1187321-32-9
M. Wt: 272.34 g/mol
InChI Key: PFPVWWBMUMUPSZ-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1006891-30-0. It has a molecular weight of 272.34 . The IUPAC name of this compound is 1- (tert-butyl) 4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate .


Molecular Structure Analysis

The InChI code for “1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate” is 1S/C13H24N2O4/c1-5-18-11 (16)9-6-7-15 (8-10 (9)14)12 (17)19-13 (2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 .

It is stored in an inert atmosphere at 2-8°C . The physical form of the compound is not specified in the retrieved information.

Scientific Research Applications

1. Precursor in Synthesis of Biologically Active Compounds The compound can be used as a starting material in the synthesis of biologically active natural products . For example, it has been used in the synthesis of Indiacen A and Indiacen B .

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine derivatives such as this compound serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmaceutical Applications

The compound has potential pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Piperidine-Substituted Triazine Derivatives

The compound can be used to synthesize piperidine-substituted triazine derivatives . These derivatives have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .

Microwave-Assisted Solid-Phase Synthesis

The compound has been employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates .

Palladium-Catalyzed α-Arylation of Esters

The compound has been used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This leads to the formation of, for example, 4-pyridylpiperidinyl esters .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-aminopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPVWWBMUMUPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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